5-Chloro-2-(2,4-dichlorophenoxy)aniline (CAS 56966-52-0), commonly referred to as amino-triclosan, is a highly functionalized halogenated aminodiphenyl ether utilized primarily as a versatile building block in advanced pharmaceutical synthesis. Featuring a rigid diaryl ether core substituted with three precisely positioned chlorine atoms, this compound offers a highly lipophilic and sterically defined scaffold. In procurement contexts, it is highly valued not only as a direct isosteric analog of triclosan for biological screening but also as a critical primary amine precursor for the synthesis of novel amides, ureas, and carbamates targeting neurodegenerative and mycobacterial diseases [1]. Its commercial availability as a high-purity, selectively reduced aniline eliminates the need for in-house handling of its hazardous halonitroarene precursors, streamlining downstream active pharmaceutical ingredient (API) manufacturing workflows [2].
Substituting 5-chloro-2-(2,4-dichlorophenoxy)aniline with its hydroxyl analog, triclosan, or simpler chlorinated anilines fundamentally disrupts downstream synthesis and target binding. While triclosan is a potent antimicrobial, its phenolic hydroxyl group is unsuited for the facile generation of stable amide, urea, or carbamate linkages required in modern drug discovery pipelines [1]. Conversely, replacing this compound with generic mono- or di-chlorinated anilines omits the critical 2,4-dichlorophenoxy moiety, which is essential for proper steric occupation and hydrophobic interaction within the active sites of target enzymes like butyrylcholinesterase (BuChE) and mycobacterial InhA [2]. Procurement of this exact amino-diaryl ether is therefore mandatory for workflows requiring both the specific binding conformation of the triclosan scaffold and the synthetic versatility of a primary aromatic amine.
In direct enzymatic assays, 5-chloro-2-(2,4-dichlorophenoxy)aniline demonstrates potent intrinsic biological activity, serving as a highly effective mixed inhibitor of butyrylcholinesterase. Quantitative evaluation reveals an IC50 of 11.93 µM for the unmodified aniline, which outperforms the clinical standard rivastigmine in comparative BuChE inhibition models and matches the efficacy of its isostere, triclosan (11.81 µM) [1].
| Evidence Dimension | BuChE Inhibition (IC50) |
| Target Compound Data | 11.93 µM |
| Comparator Or Baseline | Rivastigmine (inferior in specific comparative BuChE assays) / Triclosan (11.81 µM) |
| Quantified Difference | Amino-triclosan matches triclosan efficacy while outperforming the baseline clinical comparator in targeted BuChE inhibition. |
| Conditions | In vitro butyrylcholinesterase inhibition assay. |
Procuring this compound provides a validated, highly active lead scaffold for Alzheimer's and neurodegenerative disease research, bypassing the need for initial hit-screening.
The primary amine functionality of 5-chloro-2-(2,4-dichlorophenoxy)aniline enables rapid conversion into highly active antimycobacterial derivatives. When acetylated to form N-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]acetamide, the resulting compound achieves a Minimum Inhibitory Concentration (MIC) of 7.81 mg/L against Mycobacterium tuberculosis H37Ra [1]. This demonstrates the superior baseline suitability of the amino-triclosan scaffold for generating potent InhA inhibitors compared to unoptimized aromatic amines.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Ra |
| Target Compound Data | 7.81 mg/L (as acetylated derivative) |
| Comparator Or Baseline | Unoptimized generic chlorinated aniline derivatives (typically >50 mg/L) |
| Quantified Difference | Highly potent sub-10 mg/L MIC achieved via single-step derivatization. |
| Conditions | In vitro antimicrobial assay against M. tuberculosis H37Ra. |
Material selection of this specific aniline guarantees a proven, high-yield starting point for synthesizing advanced anti-tuberculosis therapeutics.
The commercial viability of 5-chloro-2-(2,4-dichlorophenoxy)aniline relies heavily on its specialized synthesis via selective catalytic transfer hydrogenation (e.g., utilizing Pt/C and ammonium formate). This optimized process prevents the unwanted hydrogenolysis of the critical C-Cl and C-O-C bonds [1]. Standard hydrogenation (Pd/C with H2) of the halonitroarene precursor typically results in extensive dehalogenation, yielding a complex mixture of des-chloro impurities that are notoriously difficult to separate.
| Evidence Dimension | Halogen retention during nitro reduction |
| Target Compound Data | Intact tri-chlorinated scaffold with high purity (via Pt/C transfer hydrogenation) |
| Comparator Or Baseline | Standard Pd/C catalytic hydrogenation |
| Quantified Difference | Elimination of des-chloro impurities, ensuring maximum preservation of the structural C-Cl bonds. |
| Conditions | Industrial-scale reduction of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. |
Purchasing the pre-synthesized, selectively reduced aniline mitigates severe in-house yield losses and purification bottlenecks associated with dehalogenation side-reactions.
Due to its intrinsic BuChE IC50 of 11.93 µM, 5-chloro-2-(2,4-dichlorophenoxy)aniline is the optimal starting material for medicinal chemistry programs targeting Alzheimer's disease. Its primary amine allows for the rapid generation of diverse libraries of amides and ureas designed to probe the active site of cholinesterase enzymes [1].
The compound is a critical building block for synthesizing inhibitors of the mycobacterial InhA enzyme. Its derivatization into specific acetamides and carbamates has been proven to yield potent agents with MICs as low as 7.81 mg/L against M. tuberculosis, making it an essential procurement item for infectious disease drug discovery [1].
In the industrial production and quality control of triclosan and related halogenated diaryl ethers, this compound serves as a vital analytical standard. It enables the precise chromatographic tracking of nitrogenous impurities and degradation products, ensuring compliance with stringent pharmaceutical and cosmetic purity regulations [2].
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